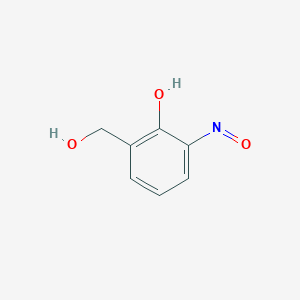
2-(Hydroxymethyl)-6-nitrosophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)-6-nitrosophenol is an organic compound that features both hydroxymethyl and nitroso functional groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of phenol with paraformaldehyde in the presence of stannic chloride and tri-n-butylamine to yield 2-hydroxymethylphenol . The nitroso group can then be introduced through nitration using nitric acid under controlled conditions.
Industrial Production Methods
Industrial production methods for 2-(Hydroxymethyl)-6-nitrosophenol are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-6-nitrosophenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: 2-(Formyl)-6-nitrosophenol or 2-(Carboxyl)-6-nitrosophenol.
Reduction: 2-(Hydroxymethyl)-6-aminophenol.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
2-(Hydroxymethyl)-6-nitrosophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-6-nitrosophenol involves its interaction with various molecular targets and pathways. The nitroso group can participate in redox reactions, potentially affecting cellular processes. The hydroxymethyl group can form hydrogen bonds, influencing the compound’s binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxymethylphenol: Lacks the nitroso group, making it less reactive in redox reactions.
6-Nitrosophenol: Lacks the hydroxymethyl group, reducing its potential for hydrogen bonding.
2-(Hydroxymethyl)-4-nitrosophenol: Similar structure but with the nitroso group in a different position, affecting its reactivity and properties.
Uniqueness
2-(Hydroxymethyl)-6-nitrosophenol is unique due to the presence of both hydroxymethyl and nitroso groups on the phenol ring, providing a combination of reactivity and binding properties that are not found in the similar compounds listed above.
Properties
CAS No. |
202754-60-7 |
|---|---|
Molecular Formula |
C7H7NO3 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-nitrosophenol |
InChI |
InChI=1S/C7H7NO3/c9-4-5-2-1-3-6(8-11)7(5)10/h1-3,9-10H,4H2 |
InChI Key |
YPKCRIONIOAEMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N=O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















